2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylic acid
Overview
Description
2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrimidine ring, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with an appropriate acylating agent to form the thioester intermediate. This intermediate is then reacted with 2-amino-1,3-benzothiazole-6-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating inflammatory diseases and autoimmune disorders.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylic acid involves the inhibition of specific enzymes, such as Janus kinases (JAKs). By blocking the activity of these enzymes, the compound can reduce the production of cytokines and other inflammatory mediators, thereby suppressing the immune response and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid
- 2-(Chloromethyl)-4,6-dimethylpyrimidine
- 2-Amino-4,6-dimethylpyrimidine hydrobromide
Uniqueness
Compared to similar compounds, 2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylic acid stands out due to its unique combination of a benzothiazole ring and a pyrimidine ring.
Properties
IUPAC Name |
2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-benzothiazole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-8-5-9(2)18-15(17-8)24-7-13(21)20-16-19-11-4-3-10(14(22)23)6-12(11)25-16/h3-6H,7H2,1-2H3,(H,22,23)(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUKXYCJOBQQIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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